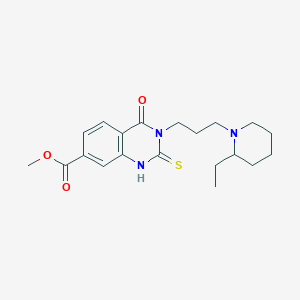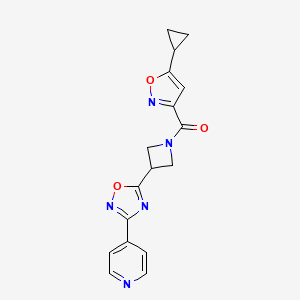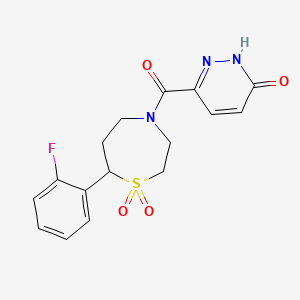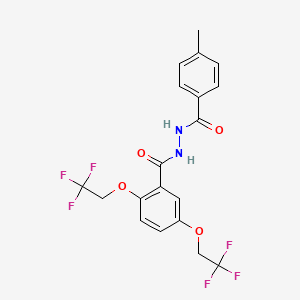
(Z)-N-(3,4-dimethylphenyl)-2-(3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3,4-dimethylphenyl)-2-(3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H23N3O5S3 and its molecular weight is 541.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Complexing Properties
Research has shown that the synthesis of similar thiazolidine and thiophene derivatives involves condensation reactions that yield compounds with potential as sodium cation carriers in membrane processes. This indicates a potential application in enhancing the efficiency of ion transport across membranes, which could be beneficial in various industrial and scientific processes, including water purification and the synthesis of advanced materials (Kosterina et al., 2004).
Anti-Inflammatory Properties
The compound's derivatives have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models, showing promising results. These findings suggest that derivatives of the compound might serve as a basis for developing new anti-inflammatory agents. Specifically, derivatives synthesized via cyclocondensation showed significant anti-inflammatory effects, which were further supported by molecular docking studies to understand their interaction with human serum albumin (Nikalje et al., 2015).
Crystal Structures Analysis
The crystal structures of certain acetamide derivatives, including those similar to the compound , have been determined, providing insight into their molecular configurations. Understanding these structures is crucial for the design of compounds with specific functions, including pharmacological agents and materials with unique properties (Galushchinskiy et al., 2017).
Antimicrobial Activity
Derivatives of the compound have exhibited antimicrobial activity against a range of bacteria, mycobacteria, and fungi. This suggests its potential application in developing new antimicrobial agents. For instance, specific derivatives demonstrated high activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis and other mycobacterial infections (Krátký et al., 2017).
Anticonvulsant Evaluation
Research into indoline derivatives of the compound has revealed anticonvulsant properties, suggesting potential applications in the treatment of epilepsy and related disorders. The evaluation using the maximal electroshock test and subcutaneous pentylenetetrazole seizures models highlighted compounds with significant anticonvulsant activity, providing a foundation for further investigation into their mechanisms of action and potential therapeutic use (Nath et al., 2021).
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S3/c1-14-7-8-16(11-15(14)2)26-20(29)12-27-19-6-4-3-5-18(19)21(23(27)30)22-24(31)28(25(34)35-22)17-9-10-36(32,33)13-17/h3-8,11,17H,9-10,12-13H2,1-2H3,(H,26,29)/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFGLXLTUODBLK-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCS(=O)(=O)C5)/C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2750772.png)

![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2750781.png)
![3-[7-(4-Chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)


![1-[(2-Fluorophenyl)methyl]pyrazole](/img/structure/B2750786.png)
![1-(6-Bromobenzo[d]thiazol-2-yl)-3-cyclopentylurea](/img/structure/B2750794.png)
